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Compound of Interest

Compound Name: N-(3-Hydroxypropyl)stearamide

CAS No.: 67177-07-5

Cat. No.: B7824819

Get Quote

Executive Summary & Application Context
N-(3-Hydroxypropyl)stearamide (N-HPS) represents a critical analyte within the N-acyl

alkanolamine (NAA) class of lipids. Structurally analogous to the endocannabinoid-like

compound N-stearoylethanolamine (SEA), N-HPS is frequently encountered in lipidomics as

either a minor endogenous metabolite or a functional additive (slip agent) in pharmaceutical

packaging materials.

Precise mass spectrometric (MS) characterization of N-HPS is essential to distinguish it from

isobaric species and homologous lipids like SEA and Anandamide (AEA). This guide provides a

definitive analysis of its fragmentation mechanics, offering a self-validating protocol for its

identification in complex biological or polymeric matrices.

Structural Analysis & Physicochemical Basis
Before interpreting the mass spectrum, one must understand the charge localization sites that

drive fragmentation.
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Feature Specification Impact on MS/MS

Formula
Monoisotopic Mass: 341.3294

Da

Precursor Ion
Observed

: 342.337 (ESI+)

Lability
Amide Bond (

)

Site of primary cleavage

(diagnostic acylium ion).

Nucleophile -Hydroxyl Group

Drives cyclization-induced

water loss (diagnostic neutral

loss).

Mechanistic Insight: The "Propyl Effect"
Unlike ethanolamides (C2 spacer) which form 5-membered oxazoline rings upon

fragmentation, N-HPS contains a propyl spacer (C3). This structural extension favors the

formation of a 6-membered oxazine ring during dehydration. This specific ring size stability

distinguishes N-HPS from its lower homologs.

MS/MS Fragmentation Mechanics
The fragmentation of N-HPS under Electrospray Ionization (ESI+) follows two competitive

pathways driven by charge migration and remote hydrogen rearrangement.

Pathway A: Cyclization-Induced Dehydration
(Diagnostic)
Mechanism: The carbonyl oxygen is protonated

. The terminal hydroxyl group on the propyl chain acts as a nucleophile, attacking the carbonyl
carbon. This results in the expulsion of a water molecule and the formation of a stable cyclic
cation.

Transition: Linear Amide
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Cyclic Oxazine Cation

Observed Ion:

324.33

Neutral Loss: 18 Da (

)

Pathway B: Amide Bond Cleavage (Class-Specific)
Mechanism: Inductive cleavage of the amide bond generates the stable acylium ion derived

from the stearic acid tail.

Transition:

Observed Ion:

267.27

Significance: This ion confirms the fatty acid chain length (C18:0) but does not identify the

headgroup.

Pathway Visualization
The following diagram illustrates the competitive fragmentation kinetics:

Precursor Ion [M+H]+
m/z 342.34

Transition State
(Cyclization)Nucleophilic Attack

by -OH

Stearoyl Cation
[C17H35CO]+

m/z 267.27

Inductive Cleavage

Neutral Loss:
3-Aminopropanol

(75 Da)

Oxazine Cation
[M+H - H2O]+

m/z 324.33- H2O

Neutral Loss:
Water

(18 Da)
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Click to download full resolution via product page

Caption: Competitive ESI+ fragmentation pathways for N-(3-Hydroxypropyl)stearamide
showing diagnostic water loss vs. acylium ion formation.

Comparative Performance Analysis
To validate N-HPS identification, it must be compared against its primary "alternatives"—

isobaric or homologous lipids often co-eluting in LC-MS runs.

Table 1: Diagnostic Ion Comparison

Analyte
Precursor (

)

Major
Fragment 1
(Headgroup
Specific)

Major
Fragment 2
(Chain
Specific)

Neutral Loss (

)

N-(3-

HP)stearamide
342.34 324.33 (Oxazine) 267.27 (Stearoyl)

75 Da

(Aminopropanol)

N-

Stearoylethanola

mine

328.32
310.31

(Oxazoline)
267.27 (Stearoyl)

61 Da

(Ethanolamine)

Stearamide 284.29 None (No OH) 267.27 (Stearoyl)
17 Da

(Ammonia)

Anandamide

(C20:4)
348.29

330.28

(Oxazoline)

287.23

(Arachidonoyl)

61 Da

(Ethanolamine)

Key Differentiator: The

Da mass shift between the precursor and fragments of N-HPS versus N-Stearoylethanolamine
(SEA) is the critical discriminator. While both yield the

267 ion, only N-HPS produces the

324 fragment.

Experimental Protocol: Self-Validating Identification
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This protocol ensures the separation and accurate identification of N-HPS in lipid extracts.

Step 1: LC-MS/MS Configuration
Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

Gradient: 60% B to 100% B over 10 minutes. Rationale: High organic content is required to

elute the hydrophobic C18 chain.

Step 2: Ionization Source Settings (ESI+)
Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V. Note: Too high (>50V) will induce in-source fragmentation, depleting the

precursor.

Source Temp: 120°C.

Desolvation Temp: 400°C.

Step 3: Validation Workflow
Extract Ion Chromatogram (EIC): Target

342.337 (

0.01 Da).

Trigger MS/MS: Apply Collision Energy (CE) ramp 15–35 eV.

Check Ratio: Verify intensity ratio of

267 /

324.
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Low CE (15 eV): 324 ion dominates (Water loss).

High CE (35 eV): 267 ion dominates (Amide cleavage).

Confirmation: If

310 is observed, the sample is contaminated with N-Stearoylethanolamine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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